molecular formula C14H16FN3O B7582440 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine

3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine

Cat. No. B7582440
M. Wt: 261.29 g/mol
InChI Key: RSBNORMPHYUWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine is a chemical compound that has gained attention in the scientific community due to its potential benefits in various fields of research.

Mechanism of Action

The mechanism of action of 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of certain enzymes and receptors in the brain and body. It has also been suggested that it may exert its effects by regulating the production of certain neurotransmitters and cytokines.
Biochemical and Physiological Effects
Studies have shown that 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and alleviate anxiety-like behaviors in animal models. In addition, it has been shown to improve cognitive function and memory in rodent models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the mechanisms underlying various biological processes. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's diseases. Further studies are needed to determine its safety and efficacy in human subjects. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its effectiveness in different types of cancer and to identify potential drug combinations that may enhance its anti-tumor activity. Finally, studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine involves the reaction of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and results in a high yield of the desired product.

Scientific Research Applications

3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, it has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-11-3-1-2-9(6-11)7-13-17-14(19-18-13)10-4-5-12(16)8-10/h1-3,6,10,12H,4-5,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBNORMPHYUWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=NC(=NO2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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